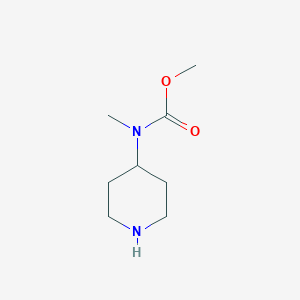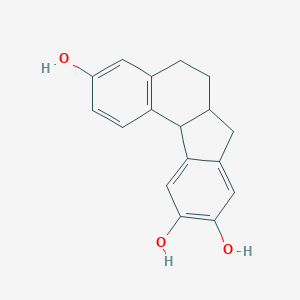
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid (AEAO) is a chemical compound that has been widely studied for its potential applications in the field of medicine. AEAO belongs to the class of oxadiazole derivatives, which have been found to exhibit a range of biological activities. In
科学研究应用
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. In addition, 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
作用机制
The mechanism of action of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of inflammatory cytokines and to reduce the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help to protect against oxidative stress. 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid has also been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, which could have implications for drug interactions.
实验室实验的优点和局限性
One advantage of using 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. It also exhibits a range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid is that it can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research on 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid. One area of interest is the development of new synthetic methods for producing 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid and its derivatives. Another area of interest is the further exploration of its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, the use of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid as a fluorescent probe for detecting metal ions could have applications in the field of environmental monitoring and analysis.
合成方法
The synthesis of 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid involves the reaction of 2-aminoethanol with 2-nitroacetic acid, followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas or palladium on carbon. The final step involves the cyclization of the resulting compound with triphosgene and triethylamine to form 4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid. The yield of this reaction is typically around 60-70%.
属性
CAS 编号 |
153596-02-2 |
|---|---|
产品名称 |
4-((2-Aminoethyl)amino)-1,2,5-oxadiazole-3-carboxylic acid |
分子式 |
C5H8N4O3 |
分子量 |
172.14 g/mol |
IUPAC 名称 |
4-(2-aminoethylamino)-1,2,5-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H8N4O3/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2,6H2,(H,7,9)(H,10,11) |
InChI 键 |
AHNFJYAJEFJZAW-UHFFFAOYSA-N |
SMILES |
C(CNC1=NON=C1C(=O)O)N |
规范 SMILES |
C(CNC1=NON=C1C(=O)O)N |
同义词 |
1,2,5-Oxadiazole-3-carboxylicacid,4-[(2-aminoethyl)amino]-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)

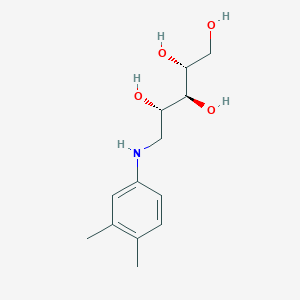
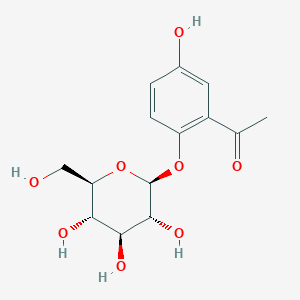
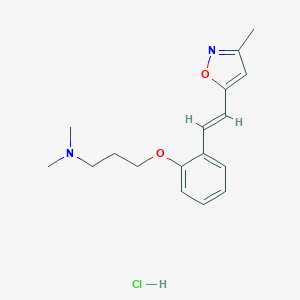
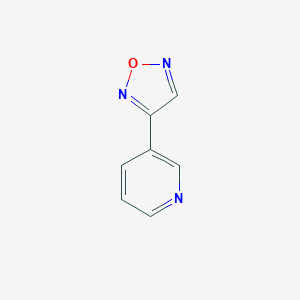
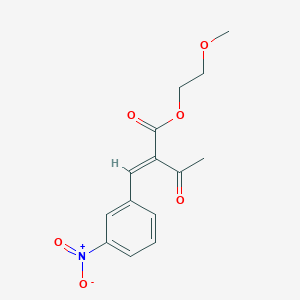
![2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide](/img/structure/B137372.png)

